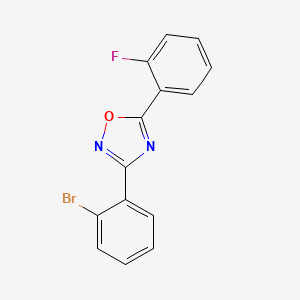

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This particular compound features both bromine and fluorine substituents on the phenyl rings, which can significantly influence its chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromoaniline with 2-fluorobenzoyl chloride to form an intermediate, which is then cyclized using a dehydrating agent such as phosphorus oxychloride. The reaction conditions often require refluxing in an inert solvent like dichloromethane or toluene.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling

Actividad Biológica

3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole is a compound belonging to the oxadiazole family, which has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article reviews the biological activities associated with this compound, including its anticancer properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C8H4BrFN2O. It has a molecular weight of 227.03 g/mol and is characterized by its oxadiazole ring structure, which is known to exhibit various biological activities.

Biological Activity Overview

Research indicates that compounds containing the oxadiazole moiety possess significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. In particular, the derivative this compound has shown promising results in several studies.

Anticancer Activity

A notable study highlighted the anticancer potential of oxadiazole derivatives. The compound exhibited cytotoxic effects against various cancer cell lines:

- MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 15.63 µM, comparable to Tamoxifen (IC50 = 10.38 µM), indicating significant efficacy in inducing apoptosis in cancer cells through mechanisms involving p53 expression and caspase-3 activation .

- HeLa (cervical cancer) and PANC-1 (pancreatic cancer) : Further evaluations revealed that this compound could effectively inhibit cell proliferation in these lines as well .

The mechanisms through which this compound exerts its biological effects are multifaceted:

- Induction of Apoptosis : Flow cytometry assays indicated that this compound induces apoptosis in a dose-dependent manner across various cancer cell lines .

- Inhibition of MMP-9 : Studies have shown that derivatives of oxadiazoles can inhibit matrix metalloproteinase-9 (MMP-9), an enzyme implicated in cancer metastasis .

- Cell Cycle Arrest : The compound has been observed to affect the cell cycle progression in cancer cells, leading to increased rates of apoptosis .

Research Findings

A summary of recent findings related to the biological activity of this compound is presented in the following table:

| Study | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| Study A | MCF-7 | 15.63 | Apoptosis via p53/caspase-3 activation |

| Study B | HeLa | Not specified | Cell cycle arrest |

| Study C | PANC-1 | Not specified | MMP-9 inhibition |

Case Studies

Several case studies have explored the efficacy of oxadiazole derivatives in clinical settings:

- A study demonstrated that a series of oxadiazole derivatives exhibited enhanced cytotoxicity compared to traditional chemotherapeutics like doxorubicin .

- Another investigation into the structure-activity relationship (SAR) revealed that modifications on the phenyl rings significantly influenced the biological activity and selectivity towards different cancer types .

Propiedades

IUPAC Name |

3-(2-bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrFN2O/c15-11-7-3-1-5-9(11)13-17-14(19-18-13)10-6-2-4-8-12(10)16/h1-8H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJEBCCKIVRWKGV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=NO2)C3=CC=CC=C3Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrFN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60650469 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

319.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1000339-25-2 |

Source

|

| Record name | 3-(2-Bromophenyl)-5-(2-fluorophenyl)-1,2,4-oxadiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60650469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.